5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide
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Overview
Description
5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Addition/Cyclization: One of the methods involves the nucleophilic addition of carbodiimides with diazo compounds, followed by cyclization.
Cyclization of Thiophene-2-carbohydrazide: Another method involves the reaction of thiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization by heating in aqueous sodium hydroxide.
Industrial Production Methods
Industrial production methods for 5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Triazole derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can be used to modify the triazole ring or its substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, including antifungal, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and energetic materials.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Similar in structure but with different nitrogen positioning in the triazole ring.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with different substituents.
Uniqueness
5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
20271-38-9 |
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Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
5-amino-1-phenyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C9H10N6O/c10-8-7(9(16)12-11)13-14-15(8)6-4-2-1-3-5-6/h1-5H,10-11H2,(H,12,16) |
InChI Key |
HTDFXYPRHOAYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NN)N |
Origin of Product |
United States |
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